1-(Ferrocenyl)ethanol

Catalog No.
S1797107
CAS No.
1277-49-2
M.F
C12H14FeO 10*
M. Wt
230.08
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Ferrocenyl)ethanol

CAS Number

1277-49-2

Product Name

1-(Ferrocenyl)ethanol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylethanol;iron(2+)

Molecular Formula

C12H14FeO 10*

Molecular Weight

230.08

InChI

InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q2*-1;+2

SMILES

CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2]

* Reactant in Polymerization Reactions

One exciting area of research for 1-(Ferrocenyl)ethanol is its role as a reactant in various polymerization processes. Due to the presence of the hydroxyl group, it can be used as a chain transfer agent in single-electron transfer living radical polymerization (SET-LRP) []. This technique allows for controlled growth of polymer chains, leading to well-defined materials with specific properties.

Furthermore, 1-(Ferrocenyl)ethanol can be modified to create RAFT (reversible addition-fragmentation chain transfer) agents []. RAFT agents are another class of chain transfer agents used in controlled radical polymerization.

These applications highlight the potential of 1-(Ferrocenyl)ethanol in designing novel polymeric materials with tailored properties for various technological applications.

* Building Block for Advanced Materials

The ferrocene unit in 1-(Ferrocenyl)ethanol offers interesting electronic and redox properties. Researchers are exploring its use as a building block for the synthesis of more complex molecules with potential applications in various fields. For instance, 1-(Ferrocenyl)ethanol can be used as a precursor for the preparation of ferrocene-modified thiopyrimidines, which are being investigated for their anticancer activity [].

1-(Ferrocenyl)ethanol is a derivative of ferrocene, a well-known metallocene compound with two cyclopentadienyl rings bound to an iron atom. In 1-(ferrocenyl)ethanol, an ethanol group (C2H5OH) is attached to one of the cyclopentadienyl rings through a carbon atom []. This compound is synthesized in laboratories and not found naturally.

Research on 1-(ferrocenyl)ethanol focuses on its potential applications in various fields due to the unique properties of ferrocene [].


Molecular Structure Analysis

The key feature of 1-(ferrocenyl)ethanol is the combination of an aromatic moiety (ferrocene) and an aliphatic alcohol group (ethanol) in the same molecule []. This structure allows for interesting interactions with other molecules and potential applications in catalysis or material science [].


Chemical Reactions Analysis

Synthesis of 1-(ferrocenyl)ethanol typically involves reacting a lithioferrocene derivative with acetaldehyde [].

LiFc + CH3CHO -> FcCH(CH3)OH + Li+

(Fc represents the ferrocene unit)

Further functionalization of the ethanol group can be achieved using standard organic chemistry reactions []. However, specific details on decomposition pathways are not readily available in scientific literature.


Physical And Chemical Properties Analysis

1-(ferrocenyl)ethanol appears as a yellow powder at room temperature [].

  • Melting point: 76-79 °C []
  • Boiling point: Data not readily available
  • Solubility: Soluble in common organic solvents like dichloromethane and THF []

Dates

Modify: 2023-11-23

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